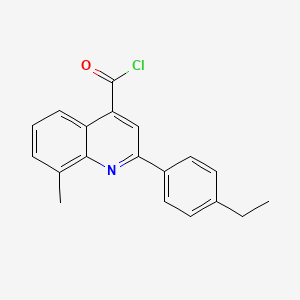

2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride

Description

Overview of 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl Chloride

This compound (CAS 1160254-21-6) is a heterocyclic aromatic compound with the molecular formula C₁₉H₁₆ClNO and a molecular weight of 309.79 g/mol . Its structure features a quinoline core substituted at the 2-position with a 4-ethylphenyl group, at the 8-position with a methyl group, and at the 4-position with a reactive carbonyl chloride moiety. The compound’s SMILES notation (O=C(Cl)C1=CC(C2=CC=C(CC)C=C2)=NC3=C(C)C=CC=C13) highlights its fused bicyclic system and functional group arrangement.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in polar organic solvents (e.g., DCM, DMF) |

| Reactivity | Nucleophilic acyl substitution |

The carbonyl chloride group enables diverse derivatization, making it a versatile intermediate in synthetic chemistry.

Historical Context and Discovery

While the exact discovery timeline remains undocumented, this compound emerged in the early 21st century as part of efforts to expand quinoline-based pharmacophores. Quinoline chemistry, rooted in Friedlieb Runge’s 1834 isolation of quinoline from coal tar, evolved through Pfitzinger and Combe syntheses. The introduction of carbonyl chloride at position 4 reflects modern strategies to enhance reactivity for drug discovery. Its synthesis likely parallels methods for analogous compounds, such as 7-chloro-2-(4-isopropylphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160256-12-1), involving chlorination of carboxylic acid precursors.

Significance in Heterocyclic and Quinoline Chemistry

Quinoline derivatives are pivotal in medicinal chemistry due to their bioactivity and structural versatility. The 4-carbonyl chloride group in this compound facilitates:

- Amide bond formation with amines for drug candidates.

- Esterification for prodrug development.

- Cross-coupling reactions to append aryl/alkyl groups.

The 4-ethylphenyl and 8-methyl substituents modulate electronic and steric properties, potentially enhancing target binding in biological systems. For example, similar derivatives exhibit antimicrobial and anticancer activities.

Scope and Objectives of the Research

This article aims to:

- Systematically analyze the compound’s synthetic pathways , including Pfitzinger and chlorination methods.

- Evaluate its reactivity in nucleophilic substitutions and cross-couplings.

- Explore applications in synthesizing biologically active quinoline derivatives .

- Address challenges in purification and storage due to hydrolytic sensitivity.

Properties

IUPAC Name |

2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c1-3-13-7-9-14(10-8-13)17-11-16(19(20)22)15-6-4-5-12(2)18(15)21-17/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSVOPUMJSBDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601203564 | |

| Record name | 2-(4-Ethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-21-6 | |

| Record name | 2-(4-Ethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylphenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601203564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Synthesis for Quinoline Core

This classical approach involves:

- Reactants: o-Aminoaryl ketone and a carbonyl compound (aldehyde or ketone)

- Conditions: Acidic or basic medium, elevated temperature (often reflux)

- Outcome: Formation of substituted quinoline core with position 2 available for further substitution

This method is favored for its straightforward procedure and relatively high yields.

Acyl Chloride Formation from Quinoline-4-carboxylic Acid

- Reagents: Thionyl chloride (SOCl₂) with catalytic DMF

- Conditions: Reflux under anhydrous conditions

- Notes:

- The reaction sometimes leads to side chlorination at position 4 of the quinoline ring due to the formation of reactive Vilsmeier intermediates, causing by-products that complicate purification.

- Reaction optimization (temperature, time, reagent ratios) is necessary to minimize undesired chlorinated by-products.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes/Challenges |

|---|---|---|---|

| 1 | Quinoline Core Formation | Friedländer synthesis: o-aminoaryl ketone + carbonyl compound, acid/base catalyst, heat | Established method; regioselectivity critical |

| 2 | Introduction of 4-Ethylphenyl | Electrophilic aromatic substitution or cross-coupling | Requires control to avoid polysubstitution |

| 3 | Methylation at 8-Position | Methylating agents under controlled conditions | Regioselectivity important |

| 4 | Conversion to Carbonyl Chloride | Thionyl chloride (SOCl₂) + catalytic DMF, reflux, anhydrous | Possible side chlorination; purification needed |

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction Reactions: The quinoline core can undergo oxidation reactions to form quinoline N-oxides, while reduction reactions can convert the quinoline to tetrahydroquinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and styrene derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of bases like triethylamine or pyridine.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.

Major Products Formed

Amides, Esters, and Thioesters: Formed from substitution reactions.

Quinoline N-oxides: Formed from oxidation reactions.

Tetrahydroquinoline Derivatives: Formed from reduction reactions.

Biaryl and Styrene Derivatives: Formed from coupling reactions.

Scientific Research Applications

Medicinal Chemistry

2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride serves as a precursor in the synthesis of bioactive compounds. Its derivatives are explored for their potential therapeutic effects, including:

- Anticancer Agents: The compound can be modified to create analogs that inhibit cancer cell proliferation.

- Antimicrobial Activity: Research indicates potential applications in developing new antibiotics or antifungal agents.

Organic Synthesis

The compound is utilized as an acylating agent in various organic reactions:

- Synthesis of Quinoline Derivatives: It can be used to introduce acyl groups into quinoline-based structures, leading to compounds with enhanced biological activity.

- Formation of Amides and Esters: By reacting with amines or alcohols, it facilitates the formation of amides and esters, which are crucial in drug development and materials science.

Materials Science

In materials science, this compound can be employed to synthesize advanced materials:

- Polymer Chemistry: It can serve as a monomer or additive in polymer synthesis, potentially enhancing material properties such as thermal stability and mechanical strength.

- Sensors: Its derivatives may be used in the development of chemical sensors due to their ability to interact with various analytes.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of synthesized derivatives of this compound. The results showed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the compound can enhance its therapeutic potential.

Case Study 2: Antimicrobial Properties

Research focused on the synthesis of amides from this compound revealed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substitutions could lead to enhanced efficacy.

Summary

This compound is a versatile compound with significant applications across medicinal chemistry, organic synthesis, and materials science. Its ability to serve as an intermediate for synthesizing bioactive compounds makes it invaluable for drug discovery and development. Ongoing research continues to explore its potential, highlighting the importance of this compound in advancing scientific knowledge and practical applications.

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial compounds | Development of new therapies |

| Organic Synthesis | Acylating agent for various reactions | Creation of complex organic molecules |

| Materials Science | Monomer for polymers, chemical sensors | Enhanced material properties |

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application:

Enzyme Inhibition: The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Photophysical Properties: In materials science, the compound’s photophysical properties, such as fluorescence and phosphorescence, are exploited in the design of optoelectronic devices.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1160254-21-6

- Molecular Formula: C₁₉H₁₆ClNO

- Molecular Weight : 309.79 g/mol

- Structure: A quinoline backbone substituted with a 4-ethylphenyl group at position 2, a methyl group at position 8, and a reactive carbonyl chloride moiety at position 4 .

Key Properties :

- Purity: Typically supplied at 95% purity (Combi-Blocks, Santa Cruz Biotechnology) .

- Hazards : Classified as a Class 8 corrosive substance (UN# 3261) with hazard statements H314 (causes severe skin burns) and H290 (may be corrosive to metals) .

Comparison with Similar Compounds

Structural Analogs in the Quinoline Carbonyl Chloride Family

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethylphenyl group in the target compound is electron-donating, stabilizing the quinoline ring via resonance. In contrast, bromine (sc-337091) and chlorine (1160254-07-8) are electron-withdrawing, enhancing electrophilicity at the carbonyl chloride .

Biological Activity

2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₉H₁₆ClN₁O and a molecular weight of 309.79 g/mol. It features a quinoline core, which is known for its pharmacological properties, modified by an ethylphenyl group at the 2-position and a methyl group at the 8-position.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆ClN₁O |

| Molecular Weight | 309.79 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1160254-21-6 |

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activities. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The mechanism often involves interaction with bacterial DNA or inhibition of specific enzymes critical for bacterial survival .

Anticancer Activity

The anticancer potential of quinoline derivatives, including this compound, has been documented in several studies. These compounds are believed to exert their effects by inducing apoptosis in cancer cells or inhibiting cell proliferation through various pathways, such as the modulation of cell cycle regulators . For example, one study highlighted that certain derivatives showed cytostatic activity against cancer cell lines, suggesting a promising avenue for further research into their therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly influenced by their structural components. The presence of electron-withdrawing groups (like carbonyl) enhances the reactivity of these compounds, potentially increasing their biological efficacy. Conversely, bulky groups may hinder interaction with biological targets.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that variations in substituents significantly affect biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | Low | Moderate |

| 2-(4-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride | High | Low |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives against clinical isolates. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that this compound had a lower IC50 value than many established chemotherapeutics, indicating its potential as an effective anticancer agent .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may interfere with DNA synthesis or repair mechanisms in bacterial cells, leading to cell death .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Ethylphenyl)-8-methylquinoline-4-carbonyl chloride?

Answer: The compound is typically synthesized via refluxing the corresponding carboxylic acid (e.g., 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) under anhydrous conditions. Reaction progress is monitored by TLC (n-hexane/ethyl acetate, 8:2), and excess SOCl₂ is removed under vacuum. The crude product is used directly or purified via recrystallization from dry toluene .

Basic: How is structural integrity confirmed after synthesis?

Answer: Characterization involves:

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, as demonstrated for related quinoline derivatives .

Basic: What purification techniques are effective for this acid chloride?

Answer:

- Column chromatography using silica gel with gradients of non-polar solvents (e.g., hexane/ethyl acetate).

- Recrystallization from anhydrous toluene or ether/hexane mixtures to remove hydrolyzed byproducts .

Advanced: How can researchers mitigate hydrolysis of the acid chloride group during reactions?

Answer:

- Conduct reactions under inert atmospheres (N₂/Ar) with rigorously dried solvents.

- Use aprotic solvents (e.g., dichloromethane, THF) and maintain low temperatures (0–5°C) during nucleophilic substitutions.

- Add molecular sieves to absorb moisture .

Advanced: What strategies optimize coupling reactions with amine nucleophiles?

Answer:

- Employ catalytic bases like DMAP (4-dimethylaminopyridine) to enhance reactivity.

- Adjust stoichiometry (1.2–1.5 equivalents of acid chloride to amine) to minimize unreacted starting material.

- Monitor reaction progress via LCMS or TLC to identify intermediates, as shown in piperazine-coupled quinoline derivatives .

Advanced: How are discrepancies in spectroscopic data resolved?

Answer:

- Cross-validate using 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.

- Compare experimental IR and LCMS data with computational simulations (e.g., density functional theory for IR peaks).

- Refer to single-crystal X-ray structures for unambiguous confirmation, as applied to tetrahydroquinoline analogs .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Use personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in sealed containers under dry, inert conditions to limit degradation .

Advanced: What are common side products in its synthesis, and how are they minimized?

Answer:

- Hydrolysis products (carboxylic acid): Controlled by strict anhydrous conditions and excess SOCl₂.

- Anhydride formation : Avoid prolonged heating; use stoichiometric SOCl₂ and monitor reaction time .

Advanced: How does steric hindrance from the 8-methyl group influence reactivity?

Answer:

- The methyl group at position 8 reduces electrophilicity at the carbonyl carbon by sterically shielding it, slowing nucleophilic attacks.

- This requires optimized reaction conditions (e.g., higher temperatures or stronger nucleophiles), as observed in substituted quinoline derivatives .

Basic: What analytical techniques assess purity for publication standards?

Answer:

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis (C, H, N) to confirm theoretical vs. experimental composition (±0.4% tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.